molecular formula C17H32O4 B1589842 Dimethyl Pentadecanedioate CAS No. 36575-82-3

Dimethyl Pentadecanedioate

Cat. No.: B1589842
CAS No.: 36575-82-3
M. Wt: 300.4 g/mol
InChI Key: IAYJBOCIXHISNO-UHFFFAOYSA-N
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Preparation Methods

Dimethyl Pentadecanedioate can be synthesized through several methods. One common synthetic route involves the esterification of pentadecanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial production methods often involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. For example, the use of solid acid catalysts can enhance the esterification process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Dimethyl Pentadecanedioate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Dimethyl Pentadecanedioate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which Dimethyl Pentadecanedioate exerts its effects varies depending on its application. In chemical reactions, it typically acts as a substrate that undergoes transformation through catalytic processes. In biological systems, it may interact with enzymes that catalyze the hydrolysis of ester bonds, leading to the formation of pentadecanedioic acid and methanol .

Comparison with Similar Compounds

Dimethyl Pentadecanedioate can be compared with other similar compounds such as:

This compound is unique in its balance of chain length and functional groups, making it suitable for a variety of applications where other similar compounds may not perform as effectively .

Properties

IUPAC Name

dimethyl pentadecanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32O4/c1-20-16(18)14-12-10-8-6-4-3-5-7-9-11-13-15-17(19)21-2/h3-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYJBOCIXHISNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465219
Record name Dimethyl Pentadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36575-82-3
Record name Dimethyl Pentadecanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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